molecular formula C5H6OS B562286 Furfuryl-d2 Thiol CAS No. 136430-22-3

Furfuryl-d2 Thiol

Cat. No.: B562286
CAS No.: 136430-22-3
M. Wt: 116.174
InChI Key: ZFFTZDQKIXPDAF-APZFVMQVSA-N
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Description

Furfuryl-d2 Thiol, also known as this compound, is a useful research compound. Its molecular formula is C5H6OS and its molecular weight is 116.174. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Furfuryl-d2 thiol, a deuterated form of furfuryl mercaptan, is a compound that has garnered interest due to its potential applications in biological research, particularly in tracing metabolic pathways. This article delves into the biological activity of this compound, examining its mechanisms, applications in drug discovery, and the implications of its thiol group in biological systems.

Overview of this compound

This compound (chemical formula: C5H6D2OS) is characterized by the presence of a thiol (-SH) group, which is known for its reactivity and role in various biochemical processes. The introduction of deuterium atoms allows researchers to distinguish this compound from endogenous thiols in biological systems, facilitating studies on its metabolism and biological interactions.

This compound does not have a specific biological mechanism of action; rather, it serves primarily as a tracer. The deuterium label enables researchers to monitor the metabolic fate of the compound within living organisms. This can provide insights into how thiol-containing compounds are processed and utilized in various biochemical pathways.

Key Functions:

  • Metabolic Tracing : By labeling potential drug molecules with this compound, researchers can track their distribution and metabolism in vivo.
  • Reactivity : The thiol group can participate in redox reactions, potentially influencing cellular signaling pathways and antioxidant defenses.

Applications in Drug Discovery

This compound's utility extends to drug discovery, where it can be employed to label candidate drugs. This labeling aids in understanding the pharmacokinetics and dynamics of new therapeutic agents. For instance, tracking the labeled drug can reveal information about its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

  • Thiol Derivatives in Biological Systems :
    Research indicates that thiol derivatives can enhance the therapeutic efficacy of drugs by improving solubility and bioavailability. For example, conjugating drugs with thiols has been shown to facilitate targeted delivery and increase cellular uptake .
  • In Vivo Metabolism Studies :
    A study utilizing deuterated compounds demonstrated that the metabolic pathways of labeled drugs could be effectively traced using mass spectrometry techniques. This approach emphasizes the importance of this compound as a tool for understanding drug metabolism .

Comparative Table of Thiols

CompoundStructureBiological ActivityApplication
This compoundStructureMetabolic tracer; potential antioxidantDrug discovery; metabolic studies
Cysteine-SHAntioxidant; protein synthesisCellular signaling; detoxification
Glutathione-SHMajor antioxidant; detoxificationCellular protection; redox balance

Properties

IUPAC Name

dideuterio(furan-2-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFTZDQKIXPDAF-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661988
Record name (Furan-2-yl)(~2~H_2_)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136430-22-3
Record name (Furan-2-yl)(~2~H_2_)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.